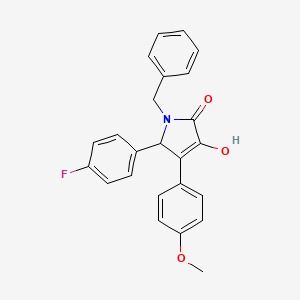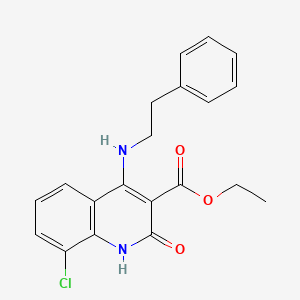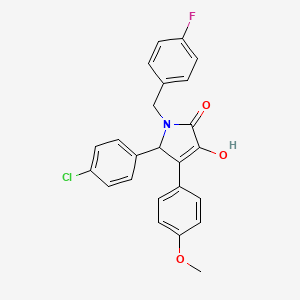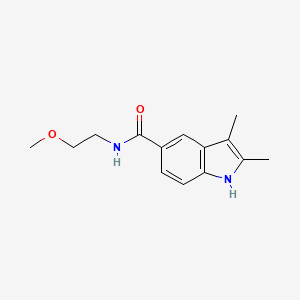
1-benzyl-5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-BENZYL-5-(4-FLUOROPHENYL)-3-HYDROXY-4-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound belongs to the class of pyrroles, which are heterocyclic aromatic organic compounds. The presence of fluorine and methoxy groups in its structure adds to its chemical diversity and potential reactivity.
Vorbereitungsmethoden
The synthesis of 1-BENZYL-5-(4-FLUOROPHENYL)-3-HYDROXY-4-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can be achieved through various synthetic routes. One common method involves the reaction of α-hydroxyketones, 3-oxobutanenitrile, and anilines . This three-component reaction is known for its efficiency and ability to produce pyrrole-based compounds with high yields. The reaction conditions typically involve the use of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure consistent and high-yield production. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
1-BENZYL-5-(4-FLUOROPHENYL)-3-HYDROXY-4-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of alcohols or amines.
Substitution: The presence of fluorine and methoxy groups makes the compound susceptible to nucleophilic substitution reactions. Common reagents for these reactions include halogens, alkyl halides, and other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-BENZYL-5-(4-FLUOROPHENYL)-3-HYDROXY-4-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Medicine: The compound’s structural features make it a candidate for drug development. It is investigated for its potential therapeutic effects and interactions with biological targets.
Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various applications.
Wirkmechanismus
The mechanism of action of 1-BENZYL-5-(4-FLUOROPHENYL)-3-HYDROXY-4-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
1-BENZYL-5-(4-FLUOROPHENYL)-3-HYDROXY-4-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can be compared with other similar compounds, such as:
- 1-Benzyl-5-formyl-1,2,3-triazole-4-carboxylates : These compounds share a similar benzyl group but differ in their core structure and functional groups.
- Imidazole derivatives : These compounds have a different heterocyclic core but exhibit similar biological activities, such as antimicrobial properties.
The uniqueness of 1-BENZYL-5-(4-FLUOROPHENYL)-3-HYDROXY-4-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific combination of functional groups and its potential for diverse chemical reactions and applications.
Eigenschaften
Molekularformel |
C24H20FNO3 |
|---|---|
Molekulargewicht |
389.4 g/mol |
IUPAC-Name |
1-benzyl-2-(4-fluorophenyl)-4-hydroxy-3-(4-methoxyphenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C24H20FNO3/c1-29-20-13-9-17(10-14-20)21-22(18-7-11-19(25)12-8-18)26(24(28)23(21)27)15-16-5-3-2-4-6-16/h2-14,22,27H,15H2,1H3 |
InChI-Schlüssel |
RAEMQLCXNQGYCV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)N(C2C3=CC=C(C=C3)F)CC4=CC=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 5-[(4-benzylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylate](/img/structure/B14973770.png)

![2-{[7-(4-Fluorophenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B14973776.png)

![3-((2-chloro-6-fluorobenzyl)thio)-7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B14973805.png)
![ethyl 5-[(2,5-dimethoxyphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate](/img/structure/B14973812.png)
![3-((2-methylbenzyl)thio)-7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B14973813.png)
![2-[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B14973815.png)
![benzyl 2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetate](/img/structure/B14973828.png)

![Methyl 4-fluoro-3-[(4-fluorobenzyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B14973836.png)
![4-methyl-N-[3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B14973843.png)


